molecular formula C33H26BrN3O4S B306340 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate

2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate

Cat. No. B306340
M. Wt: 640.5 g/mol
InChI Key: NTHQBMSHEMCEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate, also known as BMQ, is a chemical compound that is widely used in scientific research. This compound belongs to the family of quinoxaline derivatives and has been found to exhibit several biological activities.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate is not fully understood. However, it has been proposed that 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate exerts its biological activities by modulating various signaling pathways in the body. 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has also been found to exhibit potent biological activities at low concentrations. However, 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has some limitations for lab experiments. It is relatively unstable and can degrade over time. 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate is also sensitive to light and should be stored in a dark place.

Future Directions

There are several future directions for the study of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate. One potential area of research is the development of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate derivatives with improved biological activities. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate. This will help to determine the optimal dosage and administration route for 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate. Additionally, the potential use of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate is a chemical compound that has shown promising biological activities in scientific research. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate.

Synthesis Methods

The synthesis of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate involves the reaction of 2-bromo-6-methoxy-4-nitrophenyl 2,3-diphenyl-6-quinoxalinecarboxylate with morpholine and carbon disulfide in the presence of a base. The resulting product is then reduced using hydrogen gas in the presence of a palladium catalyst to obtain 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate.

Scientific Research Applications

2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-tumor, anti-inflammatory, and anti-oxidant activities. 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate

Molecular Formula

C33H26BrN3O4S

Molecular Weight

640.5 g/mol

IUPAC Name

[2-bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate

InChI

InChI=1S/C33H26BrN3O4S/c1-39-28-20-24(32(42)37-14-16-40-17-15-37)18-25(34)31(28)41-33(38)23-12-13-26-27(19-23)36-30(22-10-6-3-7-11-22)29(35-26)21-8-4-2-5-9-21/h2-13,18-20H,14-17H2,1H3

InChI Key

NTHQBMSHEMCEEU-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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